Potassium 4-Hydroxy-3-methoxybenzenesulfonate

Overview

Description

It is commonly used in medicine as an expectorant to thin mucus in the lungs and reduce chest congestion . This compound is derived from guaiacol, which is a phenolic compound containing a methoxy functional group.

Mechanism of Action

Target of Action

Potassium 4-Hydroxy-3-methoxybenzenesulfonate, also known as Potassium guaiacolsulfonate, primarily targets the mucus in the respiratory tract . The compound’s role is to act as an expectorant, which helps in the removal of mucus from the respiratory tract .

Mode of Action

The compound works by thinning the mucus in the lungs, which facilitates its removal by ciliary action and coughing . This interaction with the mucus results in a decrease in chest congestion and an improvement in breathing .

Biochemical Pathways

It is known that the compound works by increasing the volume of secretions in the respiratory tract, thereby facilitating their removal .

Result of Action

The primary result of the action of this compound is the reduction of chest congestion . By thinning the mucus in the lungs, the compound facilitates the removal of mucus, leading to improved breathing .

Biochemical Analysis

Biochemical Properties

Potassium 4-Hydroxy-3-methoxybenzenesulfonate plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with enzymes and proteins involved in mucus production and secretion. The compound increases the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing . It is known to interact with mucin proteins, which are responsible for the viscosity of mucus, thereby reducing its thickness and making it easier to expel .

Cellular Effects

This compound affects various types of cells and cellular processes. In respiratory epithelial cells, it enhances mucus secretion and reduces mucus viscosity, aiding in the clearance of mucus from the airways . The compound also influences cell signaling pathways related to mucus production and secretion. Additionally, it may impact gene expression related to mucin production, thereby modulating the overall mucus production in the respiratory tract .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with mucin proteins and enzymes involved in mucus production. The compound binds to mucin proteins, reducing their viscosity and facilitating their removal from the respiratory tract . It may also inhibit or activate specific enzymes involved in mucus production, thereby modulating the overall mucus secretion process . Additionally, the compound may influence gene expression related to mucin production, further affecting mucus production and secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy over extended periods . Long-term studies have shown that the compound continues to reduce mucus viscosity and enhance mucus clearance over time . Prolonged exposure to high concentrations may lead to cellular adaptations, potentially reducing its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, the compound effectively reduces mucus viscosity and enhances mucus clearance without causing significant adverse effects . At high doses, it may cause toxicity and adverse effects, such as irritation of the respiratory tract and potential damage to respiratory epithelial cells . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its beneficial effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to mucus production and secretion. It interacts with enzymes and cofactors involved in the synthesis and degradation of mucin proteins . The compound may also affect metabolic flux and metabolite levels related to mucus production, thereby modulating the overall mucus secretion process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is primarily localized in the respiratory tract, where it exerts its effects on mucus production and secretion . It may also accumulate in specific cellular compartments, influencing its overall efficacy and activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the respiratory epithelial cells . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these cells is crucial for its activity and function in reducing mucus viscosity and enhancing mucus clearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulfogaiacol involves several steps. One method includes using sulfuric acid as a solvent and sulfonating agent. The process begins by cooling the mixture to -5°C to 10°C, then adding o-dimethoxybenzene. The mixture is heated and stirred, followed by the addition of calcium oxide or calcium carbonate to regulate the pH value. The reaction mixture is filtered to obtain 3,4-dimethoxy calcium benzene sulfonate. This intermediate is then treated with a Lewis acid, heated to 60-100°C, and reacted for 2-5 hours. The mixture is cooled to 20-30°C to obtain a mixture of 3-hydroxy-4-methoxy calcium benzene sulfonate and 4-hydroxy-3-methoxy calcium benzene sulfonate. Finally, potassium carbonate, potassium bicarbonate, or potassium hydroxide is added, and the mixture is heated to 50-100°C, reacted for 2-10 hours, cooled to -10°C to 0°C, and filtered to obtain sulfogaiacol .

Industrial Production Methods: The industrial production of sulfogaiacol follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are controlled to ensure high yield and purity of the final product. The process is environmentally friendly and suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions: Sulfogaiacol undergoes various chemical reactions, including:

Oxidation: Sulfogaiacol can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert sulfogaiacol to its corresponding alcohol derivatives.

Substitution: Sulfogaiacol can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, alcohol derivatives, and substituted aromatic compounds .

Scientific Research Applications

Sulfogaiacol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its effects on biological systems and its potential as a therapeutic agent.

Medicine: Commonly used as an expectorant in cough syrups and other respiratory medications.

Industry: Utilized in the production of various industrial chemicals and as a component in certain formulations

Comparison with Similar Compounds

Guaiacol: A phenolic compound with a methoxy functional group, used as a precursor to sulfogaiacol.

Guaiacolsulfonic Acid: Another name for sulfogaiacol, highlighting its sulfonic acid group.

Mequinol: A methoxyphenol similar to guaiacol but with different applications.

Uniqueness: Sulfogaiacol is unique due to its dual functionality as both a phenolic compound and a sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it particularly effective as an expectorant in medical applications .

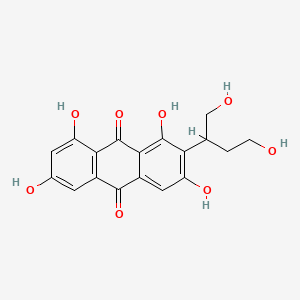

Properties

CAS No. |

16241-25-1 |

|---|---|

Molecular Formula |

C7H8KO5S |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

potassium;4-hydroxy-3-methoxybenzenesulfonate |

InChI |

InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11); |

InChI Key |

UQLUGIAIXOWYBP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+] |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)O)O.[K] |

Synonyms |

guaiacolsulfonate potassium guaiacolsulfonic acid guaiacolsulfonic acid, monopotassium salt potassium guaiacolsulfonate Thiocol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

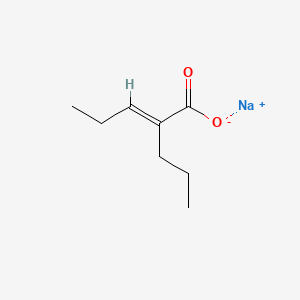

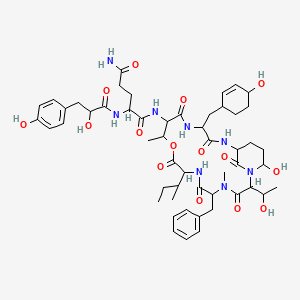

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)

![5-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-6-benzo[b][1,4]benzoxazepinone](/img/structure/B1264591.png)

![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)

![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)

![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1264600.png)